![molecular formula C21H21N3O6 B2586634 2-Methyl-4-{[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-on CAS No. 1105198-29-5](/img/structure/B2586634.png)

2-Methyl-4-{[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

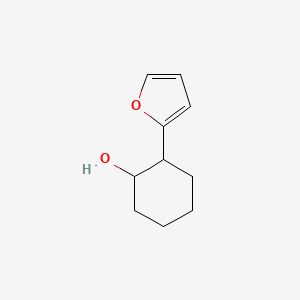

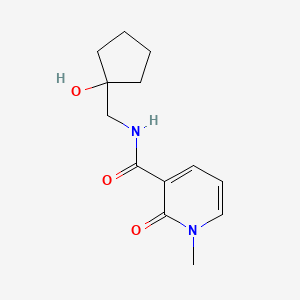

The compound “2-methyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one” is a complex organic molecule. It contains several functional groups, including a 1,2,4-oxadiazole ring, a benzo[b][1,4]oxazin-3(4H)-one ring, and a trimethoxyphenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the 1,2,4-oxadiazole ring and the benzo[b][1,4]oxazin-3(4H)-one ring. The trimethoxyphenyl group could potentially be introduced via a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring and the benzo[b][1,4]oxazin-3(4H)-one ring would likely contribute to the rigidity of the molecule, while the trimethoxyphenyl group could potentially introduce some flexibility .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-oxadiazole ring, the benzo[b][1,4]oxazin-3(4H)-one ring, and the trimethoxyphenyl group. The oxadiazole ring is known to participate in various chemical reactions, including nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trimethoxyphenyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Der TMP-Rest ist in den Molekülstrukturen verschiedener Forschungsstudien prominent vorhanden und zeigt bemerkenswerte Multiaktivität oder spezifische Zielgerichtetheit. Verbindungen, die die TMP-Gruppe enthalten, haben bemerkenswerte Antitumorwirkungen gezeigt, indem sie effektiv Folgendes hemmen:

Antimykotische und antibakterielle Eigenschaften

Ausgewählte Verbindungen mit TMP haben vielversprechende antimykotische und antibakterielle Eigenschaften gezeigt, einschließlich Aktivitäten gegen:

Antivirale Aktivität

TMP-basierte Verbindungen bieten ein Potenzial gegen Viren wie:

Antiparasitäre Mittel

Verbindungen mit dem TMP-Pharmakophor haben eine signifikante Wirksamkeit gegen Folgendes gezeigt:

Entzündungshemmende Eigenschaften

Die TMP-Gruppe wurde mit entzündungshemmenden Eigenschaften in Verbindung gebracht, die bei der Behandlung von Erkrankungen wie Arthritis oder Asthma von Vorteil sein könnten .

Neuroprotektive Wirkungen

Es besteht das Potenzial, dass Verbindungen mit TMP anti-Alzheimer- und Antidepressiva-Eigenschaften aufweisen, was sie bei der Behandlung neurodegenerativer Erkrankungen und affektiver Störungen wertvoll machen könnte .

Anti-Migräne-Effekte

Einige TMP-Verbindungen wurden mit Anti-Migräne-Eigenschaften in Verbindung gebracht, was auf eine mögliche Rolle bei der Behandlung von Migränekopfschmerzen hindeutet .

Dermatologische Anwendungen

Die TMP-Gruppe hat gute feuchtigkeitsspendende Eigenschaften und wurde in Hautpflegeprodukten verwendet, um die Haut vor UV-Strahlungsschäden zu schützen .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

It is known that tmp-bearing compounds can inhibit the function of their targets, leading to various biochemical changes . For instance, one compound was found to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

Tmp-bearing compounds have been associated with a wide range of biochemical pathways due to their diverse bioactivity effects .

Result of Action

Tmp-bearing compounds have been associated with a wide range of effects, including anti-cancer, anti-fungal, anti-bacterial, antiviral, anti-parasitic, anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .

Biochemische Analyse

Biochemical Properties

2-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can lead to the modulation of cellular processes such as cell division, protein folding, and redox balance.

Cellular Effects

The compound 2-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one exerts various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its impact on Hsp90 and TrxR can alter protein homeostasis and oxidative stress responses, respectively.

Molecular Mechanism

At the molecular level, 2-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one exerts its effects through specific binding interactions with biomolecules. The trimethoxyphenyl group binds to the colchicine binding site on tubulin, inhibiting its polymerization and disrupting microtubule formation . This inhibition leads to cell cycle arrest and apoptosis. The compound also inhibits Hsp90 by binding to its ATP-binding domain, preventing the proper folding of client proteins and leading to their degradation . Furthermore, the compound’s interaction with TrxR inhibits its activity, increasing oxidative stress within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure may lead to gradual degradation, reducing its efficacy over time.

Dosage Effects in Animal Models

The effects of 2-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one: is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 2-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues . For example, the compound may be transported by organic anion transporters, facilitating its uptake into cells and enhancing its therapeutic effects.

Subcellular Localization

The subcellular localization of 2-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with tubulin suggests localization to the cytoskeleton, where it can exert its effects on microtubule dynamics.

Eigenschaften

IUPAC Name |

2-methyl-4-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6/c1-12-21(25)24(14-7-5-6-8-15(14)29-12)11-18-22-20(23-30-18)13-9-16(26-2)19(28-4)17(10-13)27-3/h5-10,12H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMMZXGXEOJSFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclobutyl)-2-[({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanamide](/img/structure/B2586551.png)

![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2586552.png)

![[1-(Difluoromethyl)pyrazol-4-yl]-piperazin-1-ylmethanone](/img/structure/B2586554.png)

![2-[[1-(2-morpholin-4-ylethyl)-2-oxidanylidene-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-nitrophenyl)ethanamide](/img/structure/B2586557.png)

![2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline](/img/structure/B2586558.png)

![N-(4-acetamidophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2586562.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2586564.png)

![2-Cyclopropyl-5-((3-methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2586565.png)

![3-(4-Chlorobenzyl)-8-(4-ethylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2586572.png)